molecular formula C28H26FN3O4 B2452018 N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 932470-43-4

N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2452018
CAS No.: 932470-43-4
M. Wt: 487.531
InChI Key: SZEGUMPKLVRZTC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino group and subsequent functionalization to attach the fluorobenzyl and p-tolylamino groups. Common reagents and conditions include:

    Starting materials: Quinoline derivatives, fluorobenzyl halides, p-toluidine.

    Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol.

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), controlled temperatures.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for diseases such as cancer or infectious diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide would depend on its specific biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimalarial and anticancer properties.

    Fluorobenzyl compounds: Often used in medicinal chemistry for their enhanced biological activity.

    Dioxino compounds: Studied for their potential in drug development.

Uniqueness

N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activities, and mechanism of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the dioxin and quinoline moieties. The specific synthetic pathways are often detailed in chemical literature and patents .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Commonly tested lines include HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : Many derivatives show IC50 values below 100 μM. For example:
    • Compound 37 exhibited an IC50 of 36 μM against HCT-116.
    • Compound 46 had an IC50 of 34 μM against HeLa cells .

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : The compound increases apoptotic cell death in treated cell lines. This is evidenced by morphological changes and phosphatidylserine translocation assays.
  • Caspase Activation : Significant activation of caspases was observed in treated cells, indicating a pathway leading to programmed cell death .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical or preclinical settings:

  • Study on Compound 37 : This study demonstrated that treatment with Compound 37 led to a significant increase in apoptotic cells in HCT-116 and HeLa cell lines. The study utilized flow cytometry to quantify apoptosis through Annexin V staining.
  • Screening Drug Libraries : A screening approach identified a novel anticancer compound based on similar structural features to this compound. The findings suggested that modifications to the phenyl groups can enhance cytotoxicity .

Data Summary

CompoundCell LineIC50 (μM)Mechanism
37HCT-11636Apoptosis induction
46HeLa34Caspase activation
VariousMCF-7<100Cytotoxicity

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O4/c1-18-2-8-23(9-3-18)30-16-21-12-20-13-25-26(36-11-10-35-25)14-24(20)32(28(21)34)17-27(33)31-15-19-4-6-22(29)7-5-19/h2-9,12-14,30H,10-11,15-17H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGUMPKLVRZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCC5=CC=C(C=C5)F)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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